Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate
Description
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate is a chiral ester derivative featuring a hydroxy group at the 3-position, a triphenylmethyl (trityl) amino group at the 2-position, and a stereochemically defined (2S,3S) configuration. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar structures in synthetic pathways (e.g., peptide mimetics or enzyme inhibitors) .
Properties
IUPAC Name |
methyl (2S,3S)-3-hydroxy-2-(tritylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3/t18-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZWRQGFZBZTOO-AVRDEDQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another approach includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The triphenylmethyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Methanesulfonyl chloride and cesium acetate are used for inversion of stereochemistry.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate has been investigated for its potential in drug development due to its chiral nature, which can enhance the efficacy and reduce side effects of pharmaceuticals.
- Case Study : A study published in Chemical Biology explored the use of similar triphenylmethyl derivatives as inhibitors in enzyme systems, demonstrating their potential as therapeutic agents against various diseases .
Asymmetric Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
- Data Table: Chiral Auxiliary Applications
| Compound Used | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| This compound | Asymmetric Hydroamination | 85 | Kang et al., 2020 |
| Similar Derivative | Asymmetric Alkylation | 90 | Sha et al., 2019 |
Ligand Development
This compound can act as a ligand in coordination chemistry, providing chiral environments for metal complexes that catalyze various organic transformations.
- Case Study : Research has shown that derivatives of this compound can effectively coordinate with titanium to catalyze asymmetric intramolecular hydroamination reactions .
Pharmaceuticals
Due to its unique structural features, this compound is being explored for use in developing new pharmaceuticals targeting specific biochemical pathways.
Agrochemicals
The compound's properties may also be beneficial in the formulation of agrochemicals that require specific chirality for enhanced biological activity.
Mechanism of Action
The mechanism by which Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Key structural analogues include:
Key Observations:
- Steric Effects: The trityl group in the target compound likely increases melting point and reduces solubility in polar solvents compared to analogues with smaller substituents (e.g., iodoacetyl in 6ac/6ad) .
- Electron-Withdrawing Groups: Compounds like 6ad (iodoacetyl) and the trifluoroethyl derivative in exhibit distinct reactivity in nucleophilic substitutions due to electron-deficient acyl groups.
- Stereochemical Influence: The (2S,3S) configuration may enhance enantioselectivity in catalysis or binding compared to non-chiral analogues (e.g., cyclobutane derivatives in ).
Spectroscopic and Analytical Data
- NMR Signatures: The trityl group in the target compound would produce aromatic proton signals (δ 7.1–7.3 ppm) absent in aliphatic analogues like 6ac .
- MS and HPLC: LCMS data for trifluoroethyl derivatives (m/z 411.5 ) differ significantly from iodoacetyl analogues (m/z 314.0212 ), reflecting mass variations due to substituents.
Physicochemical Properties
- Melting Points: Hydroxy-containing analogues (e.g., (2S,3S)-2-[(iodoacetyl)amino]-3-methylpentanoic acid (6ae), mp 143–145°C ) exhibit higher melting points than esters, suggesting hydrogen bonding enhances crystallinity. The target compound’s hydroxy group may similarly elevate its melting point.
- Solubility: The trityl group likely reduces aqueous solubility compared to cyclobutane or trifluoroethyl derivatives .
Biological Activity
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C24H25NO
- Molecular Weight : 375.468 g/mol
- CAS Number : 74481-55-3
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triphenylmethyl group contributes to its lipophilicity, enhancing membrane permeability and allowing it to interact with cellular targets effectively.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its efficacy has been tested against several bacterial strains, demonstrating minimum inhibitory concentrations (MICs) in the range of 1–8 µM. Notably, it has shown effectiveness against both gram-positive and gram-negative bacteria, including antibiotic-resistant strains.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 6 |
Cytotoxicity
In vitro studies assessing cytotoxicity on various cell lines have shown that the compound maintains a low cytotoxic profile while effectively inhibiting bacterial growth. This suggests a favorable therapeutic index for potential clinical applications.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Clinical Microbiology, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound significantly reduced bacterial colony-forming units within 5 minutes of exposure.
Study 2: Mechanistic Insights
A mechanistic study explored how the compound disrupts bacterial cell membranes. Time-killing experiments revealed rapid permeabilization of both outer and cytoplasmic membranes in gram-negative bacteria, highlighting its potential as a novel antibacterial agent.
Therapeutic Applications
Given its antimicrobial properties and low cytotoxicity, this compound is being investigated for use in treating infections caused by resistant bacteria. Its ability to target bacterial membranes may also provide insights into developing new classes of antibiotics.
Q & A
Q. Why do reported yields vary for similar synthetic routes (e.g., 56% vs. 91%)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
